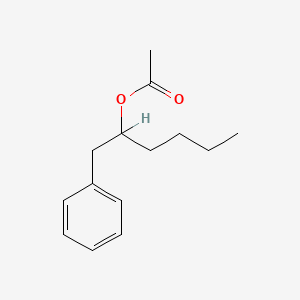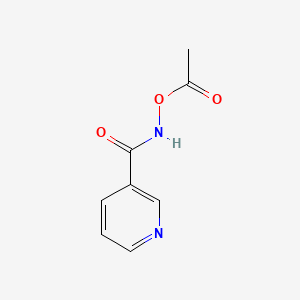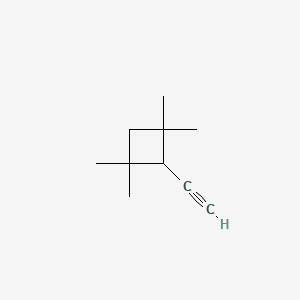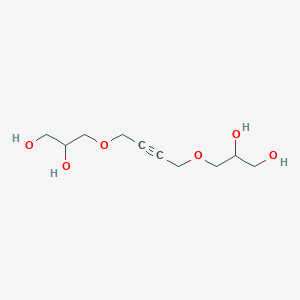
2-Butyne-1,4-diol diglycerol ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyne-1,4-diol diglycerol ether is an organic compound with the molecular formula C₁₀H₁₈O₅ It is a derivative of 2-butyne-1,4-diol, where the hydroxyl groups are etherified with glycerol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyne-1,4-diol diglycerol ether typically involves the reaction of 2-butyne-1,4-diol with glycerol under specific conditions. One common method is the etherification reaction, where 2-butyne-1,4-diol is reacted with glycerol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound often involves large-scale etherification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques ensures the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
2-Butyne-1,4-diol diglycerol ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond in the butyne moiety to a double or single bond.
Substitution: The hydroxyl groups in the glycerol moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ether derivatives with various functional groups.
科学研究应用
2-Butyne-1,4-diol diglycerol ether has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用机制
The mechanism of action of 2-butyne-1,4-diol diglycerol ether involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. Its unique structure allows it to participate in multiple reaction pathways, making it a versatile compound in chemical synthesis.
相似化合物的比较
Similar Compounds
2-Butyne-1,4-diol: The parent compound, known for its use in organic synthesis and as a precursor to other chemicals.
1,4-Butanediol: A related compound with similar applications but different chemical properties.
Glycerol Ethers: Compounds with similar ether linkages but different core structures.
Uniqueness
2-Butyne-1,4-diol diglycerol ether stands out due to its combination of the butyne moiety and glycerol ether linkages. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
属性
分子式 |
C10H18O6 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
3-[4-(2,3-dihydroxypropoxy)but-2-ynoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H18O6/c11-5-9(13)7-15-3-1-2-4-16-8-10(14)6-12/h9-14H,3-8H2 |
InChI 键 |
HJLMFDJVLDVHIV-UHFFFAOYSA-N |
规范 SMILES |
C(C#CCOCC(CO)O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


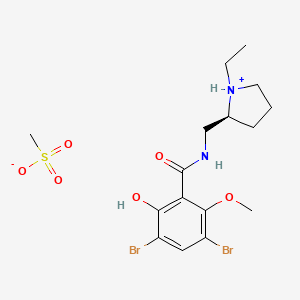
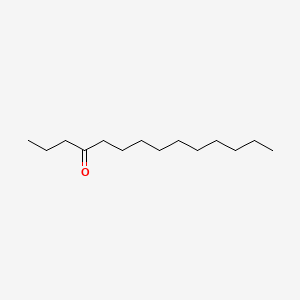
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
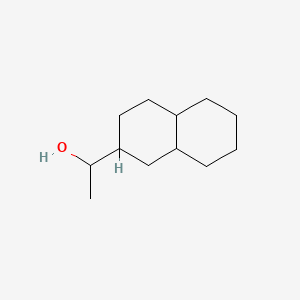
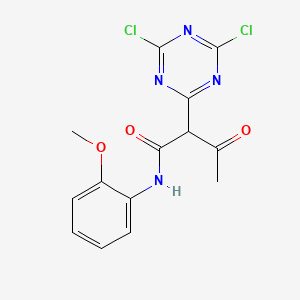
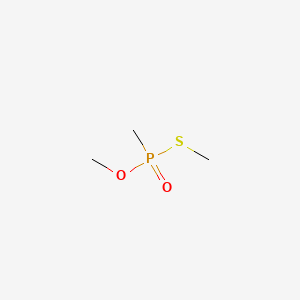
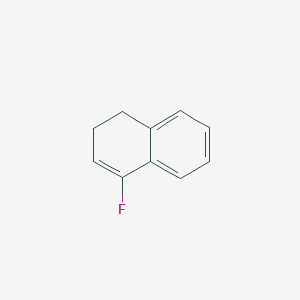
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)

